2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester
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Overview
Description
2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester is a chemical compound with the molecular formula C10H14O4 It is a derivative of cyclopropene, characterized by the presence of two carboxylic acid ester groups and a propyl substituent on the cyclopropene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of a suitable alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release the active carboxylic acid form, which can then interact with specific biological pathways. The cyclopropene ring’s strained structure makes it reactive, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: Similar in structure but lacks the propyl and ester groups.
Cyclopropane-1,2-dicarboxylic acid dimethyl ester: Differing in the position of the carboxylic acid groups and the presence of dimethyl ester groups.
Properties
CAS No. |
90311-68-5 |
---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
dimethyl 2-propylcycloprop-2-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-4-5-7-6-10(7,8(11)13-2)9(12)14-3/h6H,4-5H2,1-3H3 |
InChI Key |
ZIZNXYAOEBABGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC1(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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